Dimethyl adipimidate dihydrochloride
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Overview
Description
Dimethyl adipimidate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is commonly used as a cross-linking reagent in protein research due to its ability to form stable covalent bonds between amino groups in proteins . This compound is particularly useful in studying protein-protein interactions and protein structure.
Preparation Methods
Dimethyl adipimidate dihydrochloride can be synthesized through the reaction of adipic acid with methanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the esterification process, followed by purification to obtain the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Dimethyl adipimidate dihydrochloride primarily undergoes substitution reactions, particularly with amino groups in proteins. The common reagents used in these reactions include various buffers to maintain the pH and conditions that favor the formation of imidoester bonds. The major products formed from these reactions are cross-linked proteins, which can be analyzed to study protein interactions and structures .
Scientific Research Applications
Dimethyl adipimidate dihydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structural properties of proteins and other biomolecules. In biology, it helps in understanding protein-protein interactions and the functional aspects of proteins. In medicine, it is used in the development of diagnostic tools and therapeutic agents by stabilizing protein structures . Additionally, it has industrial applications in the production of biopharmaceuticals and other protein-based products.
Mechanism of Action
The mechanism of action of dimethyl adipimidate dihydrochloride involves the formation of covalent bonds between the amino groups of proteins. This cross-linking process stabilizes the protein structure and allows for the study of protein interactions and functions. The molecular targets are primarily the lysine residues in proteins, and the pathways involved include the formation of imidoester bonds .
Comparison with Similar Compounds
Dimethyl adipimidate dihydrochloride is unique in its ability to form stable covalent bonds with amino groups in proteins, making it highly effective for cross-linking studies. Similar compounds include dimethyl suberimidate dihydrochloride and dimethyl pimelimidate dihydrochloride, which also function as cross-linking agents but differ in the length of their carbon chains and the specific conditions required for their reactions . These differences can affect the efficiency and specificity of the cross-linking process, making this compound a preferred choice for certain applications.
Properties
CAS No. |
14620-72-5 |
---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
InChI Key |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl |
Canonical SMILES |
COC(=N)CCCCC(=N)OC.Cl |
Key on ui other cas no. |
14620-72-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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